7-Nitro-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Nitro-1,2,3,4-tetrahydroquinoline is a chemical compound that is part of the tetrahydroquinoline family, characterized by the presence of a nitro group at the 7th position of the tetrahydroquinoline ring system. This compound is of interest due to its potential applications as a fine chemical intermediate and its relevance in various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline and its derivatives has been explored in several studies. For instance, a method for synthesizing N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline involves the alkylation of 1,2,3,4-tetrahydroquinoline with dimethyl carbonate catalyzed by an ionic liquid, followed by nitration with cupric nitrate in acetic acid . Another study achieved regioselective nitration at the 6-position of tetrahydroquinoline, which is closely related to the 7-nitro derivative, by protecting the amino group and using various nitration reagents and conditions . Additionally, enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline were obtained through kinetic resolution and regioselective nitration .
Molecular Structure Analysis
The molecular structure of nitroso derivatives of tetrahydroquinoline has been established using high-resolution mass spectrometry and 1H NMR spectrometry . X-ray diffraction analysis has been used to determine the crystal structure of related compounds, providing insights into the molecular conformation and intramolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives has been explored in various contexts. For example, the nitroso derivative of tetrahydroisoquinoline was found to be mutagenic to certain Salmonella strains, indicating its potential biological reactivity . Azo coupling reactions have been used to synthesize azo derivatives of tetrahydroquinoline, which serve as reagents for analytical test reactions for nitrite and nitrate anions . Furthermore, the antiarrhythmic properties of nitrophenyl tetrahydroisoquinoline derivatives have been studied, suggesting potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of a nitro group can affect the compound's acidity, reactivity, and electronic properties. The mutagenicity of the nitroso derivative in the presence of induced rat liver microsomes indicates that these compounds can undergo metabolic activation, which is an important consideration for their biological activity . The bathochromic shift observed in the UV spectrum of certain azo derivatives due to intramolecular hydrogen bonding highlights the significance of functional groups in determining the optical properties of these molecules .
Scientific Research Applications
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- Application: These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Method: The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
- Results: THIQ based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
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- Application: 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
- Method: Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
- Results: THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
Safety And Hazards
The safety data sheet for 7-Nitro-1,2,3,4-tetrahydroquinoline indicates that it is classified as Acute Tox. 3 Oral according to the GHS classification . It has a hazard statement H301 and precautionary statements P301 + P310 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMGHRLUYADNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291260 | |
Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
30450-62-5 | |
Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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